molecular formula C15H17F4NO4 B12080078 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B12080078
M. Wt: 351.29 g/mol
InChI Key: BLKJYCAWOXBTFV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid (CAS: 1259991-37-1) is a Boc-protected amino acid derivative with the molecular formula C₁₅H₁₇F₄NO₄ and a molar mass of 351.29 g/mol . Its structure features:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
  • A phenyl ring substituted with 5-fluoro and 2-(trifluoromethyl) groups, introducing strong electron-withdrawing effects.

The ortho-trifluoromethyl and para-fluoro substituents on the phenyl ring enhance lipophilicity (logP ≈ 3.2–3.5 predicted) and metabolic stability compared to non-fluorinated analogs. The Boc group facilitates selective deprotection under acidic conditions (e.g., HCl/dioxane), making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula

C15H17F4NO4

Molecular Weight

351.29 g/mol

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-6-9(16)4-5-10(8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

BLKJYCAWOXBTFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Introduction of the fluorinated aromatic ring: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Formation of the propanoic acid moiety: The propanoic acid moiety is typically introduced via a Grignard reaction or a similar organometallic coupling reaction, followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or aldehydes.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioavailability, making it an attractive candidate for drug design.

Case Study : A study demonstrated that incorporating fluorinated amino acids into peptide sequences can significantly enhance the binding affinity to target proteins, which is crucial for developing potent therapeutics .

The incorporation of fluorine into organic molecules often results in improved pharmacological properties. This compound's trifluoromethyl group can influence lipophilicity and polar surface area, impacting the compound's interaction with biological membranes.

Research Insight : Studies have shown that fluorinated compounds exhibit altered pharmacokinetic properties, leading to increased efficacy in drug candidates targeting specific diseases .

Bioconjugation

The presence of an amino group allows for bioconjugation with various biomolecules, including antibodies and enzymes. This application is particularly relevant in the development of targeted therapies and diagnostic agents.

Case Study : In a recent study, researchers successfully conjugated fluorinated amino acids to monoclonal antibodies, enhancing their targeting capabilities against cancer cells .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring can enhance binding affinity to target proteins, while the Boc-protected amine can be selectively deprotected under acidic conditions to reveal the active amine group. This allows for precise control over the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related Boc-protected amino acids:

Compound Name Molecular Formula Substituents on Phenyl Ring Molar Mass (g/mol) Key Features
Target Compound: 2-((Boc)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid C₁₅H₁₇F₄NO₄ 5-F, 2-CF₃ 351.29 High lipophilicity; ortho-CF₃ increases steric bulk
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid (Compound 62, ) C₁₄H₁₈FNO₄ 4-F 283.29 Simpler substitution; lower steric hindrance
(S)-2-((Boc)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid () C₁₅H₁₈F₃NO₄ 4-CF₃ 333.31 Para-CF₃ enhances electronic effects without steric strain
(S)-2-((Boc)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid () C₁₅H₁₈F₃NO₅ 3-OCF₃ 349.30 Trifluoromethoxy group improves membrane permeability
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid () C₁₅H₂₁NO₆ 4-OCH₃, 3-OH 311.33 Methoxy and hydroxyl groups increase polarity; reduced metabolic stability

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s ortho-CF₃ and 5-F substituents result in higher logP (~3.5) compared to the para-CF₃ analog (logP ~3.1) .
  • Acid Dissociation (pKa): The carboxylic acid group in the target compound has a predicted pKa of ~4.5, similar to other Boc-protected amino acids. Electron-withdrawing substituents slightly lower the pKa compared to methoxy-substituted analogs (pKa ~4.8) .
  • Synthetic Utility : The target compound’s synthesis likely employs DCC/DMAP-mediated coupling (as in –2) but requires regioselective fluorination and trifluoromethylation steps, increasing complexity compared to para-substituted derivatives .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid (commonly referred to as Boc-amino acid derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid is C15H18F3N2O4C_{15}H_{18}F_3N_2O_4. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethyl group that enhances biological activity.

Biological Activity

1. Antitumor Activity
Research indicates that compounds containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. For instance, the presence of the trifluoromethyl group in similar analogs has been associated with improved inhibition of key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Activity Type
Compound ABRAF(V600E)0.12Antitumor
Compound BEGFR0.25Antitumor
2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acidNot specifiedTBDTBD

2. Anti-inflammatory Effects
In studies involving similar Boc-amino acid derivatives, anti-inflammatory properties have been observed, particularly through the inhibition of nitric oxide production and pro-inflammatory cytokines like TNF-α . This suggests a potential therapeutic application in treating inflammatory diseases.

3. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the phenyl ring and the introduction of fluorinated groups significantly affect the compound's biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, leading to increased binding affinity to target proteins .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various Boc-protected amino acids, including derivatives similar to 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid. Results indicated that these compounds exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values lower than those of traditional chemotherapeutics .

Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of specific enzymes by Boc-amino acid derivatives. The study showed that the incorporation of the trifluoromethyl group resulted in enhanced enzyme inhibition compared to non-fluorinated analogs, highlighting the importance of this modification for therapeutic efficacy .

Q & A

Q. What are the critical steps in synthesizing 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid?

Methodological Answer: The synthesis typically involves:

  • Amino protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality during subsequent reactions.
  • Coupling reactions : Use of carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) in dichloromethane (DCM) to activate carboxylic acid intermediates for amide bond formation .
  • Deprotection and purification : Acidic or basic hydrolysis (e.g., LiOH in THF/water) to remove protecting groups, followed by extraction (e.g., ethyl acetate/water) and purification via preparative HPLC .

Example Reaction Conditions Table:

StepReagents/ConditionsSolventTimeYield
Boc ProtectionBoc₂O, DMAPDCM2 h85%
CouplingDCC, DMAPDCM12 h72%
DeprotectionLiOH (2 M)THF/H₂O2 h90%

Q. How is the compound purified, and what analytical methods confirm its structural integrity?

Methodological Answer:

  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by preparative HPLC with C18 columns and acetonitrile/water gradients .
  • Characterization :
    • NMR : 1^1H and 13^{13}C NMR to verify aromatic protons, trifluoromethyl groups, and Boc protection .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ = 376.12) .
    • HPLC : Purity assessment (>95%) using UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

Methodological Answer:

  • Chiral Centers : The 5-fluoro-2-(trifluoromethyl)phenyl group introduces steric hindrance, affecting coupling reaction stereochemistry.
  • Optimization :
    • Use chiral catalysts (e.g., (S)-BINOL) to control enantioselectivity.
    • Monitor reaction progress via chiral HPLC to assess enantiomeric excess (ee) .
  • Contradictions : reports racemic mixtures without chiral resolution, whereas emphasizes enantiomer-specific yields. This suggests the need for tailored chiral auxiliaries or kinetic resolution .

Q. What analytical challenges arise due to the trifluoromethyl and fluoro substituents?

Methodological Answer:

  • NMR Limitations :
    • 19^{19}F NMR is critical for detecting CF₃ and fluorine substituents but requires specialized probes.
    • Overlapping signals in 1^1H NMR due to aromatic fluorine coupling.
  • Alternative Techniques :
    • X-ray crystallography to resolve ambiguous stereochemistry .
    • Computational modeling (e.g., DFT) to predict chemical shifts and verify assignments .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) to measure affinity (KD) for protein targets.
    • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
  • Mechanistic Probes :
    • Fluorescence quenching assays to monitor conformational changes in target proteins.
    • Molecular docking (e.g., AutoDock Vina) to predict binding poses with catalytic sites .

Q. How does the substituent pattern on the phenyl ring affect reactivity and stability?

Methodological Answer:

  • Electronic Effects :
    • The electron-withdrawing CF₃ group deactivates the phenyl ring, reducing electrophilic substitution reactivity.
    • Fluorine at the 5-position enhances metabolic stability but may complicate nucleophilic aromatic substitution .
  • Comparative Data Table :
Substituent PositionReactivity (SNAr)Stability (pH 7.4)
5-Fluoro, 2-CF₃LowHigh (t½ > 24 h)
4-Fluoro, 3-CF₃ModerateModerate (t½ = 12 h)

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Lyophilize and store at -20°C under argon to prevent hydrolysis of the Boc group.
    • Avoid protic solvents (e.g., MeOH) that accelerate degradation .
  • Stability Screening :
    • Accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., free amine or carboxylic acid) .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare solvent systems: uses THF/H₂O, while employs DMF, which may affect intermediate solubility.
    • Evaluate catalyst loading (e.g., DMAP at 0.1 eq vs. 0.2 eq) .
  • Design of Experiments (DoE) :
    • Use factorial designs to optimize temperature, solvent polarity, and reagent stoichiometry .

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